molecular formula C13H9Cl2N3OS2 B2612493 2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-56-3

2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

Cat. No.: B2612493
CAS No.: 866136-56-3
M. Wt: 358.26
InChI Key: FDUSIGLFZMMEFN-UHFFFAOYSA-N
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Description

This compound features a fused thiazolo[3,2-b][1,2,4]triazole heterocyclic core substituted with a methyl group at position 4. The ethanone moiety at position 1 is further functionalized with a 2,6-dichlorophenylsulfanyl group. The 2,6-dichlorophenyl substituent is known to enhance lipophilicity and metabolic stability, while the thiazolo-triazole core contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS2/c1-7-11(21-13-16-6-17-18(7)13)10(19)5-20-12-8(14)3-2-4-9(12)15/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUSIGLFZMMEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole rings, followed by the introduction of the dichlorophenyl and sulfanyl groups. Common reagents used in these reactions include sulfur, nitrogen sources, and chlorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Structural Characterization

The compound’s structure is validated using spectroscopic and crystallographic methods:

Spectroscopic Data

Technique Key Observations
¹H NMR - Peaks for methyl groups (~2.5 ppm)
- Aromatic protons (6.5–8.2 ppm)
¹³C NMR - Carbonyl carbon (~188 ppm)
- Sulfur-containing carbons (~138 ppm)
IR - Strong absorption for C=O (~1680 cm⁻¹)

X-Ray Crystallography

X-ray diffraction confirms the planar fused ring system and sulfur substituent positions . For example, a related compound (6j isomer) showed precise alignment of the thiazolo-triazole core with phenyl substituents .

Biological Activity

Related thiazolo[3,2-b] triazole derivatives exhibit anticancer properties , particularly against renal, leukemia, colon, breast, and melanoma cell lines . While direct data for this specific compound is limited, structural similarities suggest potential bioactivity.

Reactivity and Stability

  • Hydrolytic Stability : The sulfanyl group (S–R) may undergo oxidation or substitution under acidic/basic conditions.

  • Thermal Stability : The fused heterocycle is relatively stable due to aromaticity.

  • Functionalization Potential : The ketone group (C=O) allows for nucleophilic attack or condensation reactions .

Comparison with Analogous Compounds

Compound Substituents Key Difference Biological Activity
3-MethoxyphenylSubstituted aryl groupAnticancer (renal, leukemia)
2,6-Dichlorophenyl methylideneBulkier substituentUnreported
2,3-DichlorophenylOrtho-substituted dichlorophenylUnreported

Scientific Research Applications

Research indicates that compounds containing thiazole and triazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds similar to 2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone have been studied for their effectiveness against various bacterial strains. For instance, thiazole derivatives have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The compound's structural components suggest potential anticancer properties. A study on related thiazole and triazole derivatives demonstrated significant cytotoxicity against human liver cancer cell lines (HepG2) . The selectivity index values reported indicate that these compounds can outperform traditional chemotherapeutics like methotrexate.

Synthesis and Characterization

The synthesis of 2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone typically involves multi-step organic reactions that include:

  • Formation of Thiazole and Triazole Rings : Utilizing starting materials that contain thiocarbonyl compounds and amines.
  • Substitution Reactions : Introducing the dichlorophenylsulfanyl group through nucleophilic substitution methods.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .

Antimicrobial Evaluation

A study published in Molecules highlighted the synthesis of various thiazole derivatives and their antimicrobial activities. The results suggested that modifications to the sulfur-containing moiety significantly enhanced efficacy against Gram-positive bacteria .

Anticancer Research

In a comprehensive evaluation of thiazole-based compounds for anticancer activity, several derivatives were tested against multiple cancer cell lines. The findings indicated that specific substitutions on the triazole ring could lead to enhanced selectivity and potency against cancer cells .

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects in antimicrobial or anticancer studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thiadiazole Analogs
  • Ethyl 2-([(2,6-dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazole-5-carboxylate (Compound 8, ): This compound replaces the thiazolo-triazole core with a 1,3,4-thiadiazole ring. Molecular weight: 389.3 g/mol; logP: ~3.2 (predicted) .
Triazolo-Thiadiazine Derivatives
  • 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid () :
    The triazolo-thiadiazine core introduces a seven-membered ring system, enhancing conformational flexibility. Lipophilicity (logP: 2.8) is lower than the target compound (predicted logP: ~4.1) due to the carboxylic acid group. Solubility in water is 0.12 mg/mL, comparable to celecoxib (0.10 mg/mL) .

Substituent Variations

Trifluoromethyl Benzyl Sulfanyl Derivative
  • 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethan-1-one () :
    Substituting the 2,6-dichlorophenylsulfanyl group with a 3-(trifluoromethyl)benzyl sulfanyl moiety increases electronegativity and steric bulk. The trifluoromethyl group enhances metabolic resistance but reduces solubility (predicted logP: ~4.5 vs. target compound’s ~4.1) .
Phenylsulfonyl-Difluorophenyl Analogs
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): The 1,2,4-triazole core lacks the fused thiazole ring, reducing planarity. The phenylsulfonyl group introduces strong electron-withdrawing effects, lowering logP (~2.9) compared to the dichlorophenylsulfanyl group in the target compound .

Pharmacokinetic and Physicochemical Properties

Compound Name Core Structure Molecular Weight (g/mol) logP Solubility (mg/mL) Key Substituents
Target Compound Thiazolo-triazole 422.3 ~4.1 0.08 (predicted) 2,6-Dichlorophenylsulfanyl
Ethyl 1,3,4-thiadiazole-5-carboxylate (8) 1,3,4-Thiadiazole 389.3 ~3.2 0.15 Ethyl ester, 2,6-dichlorobenzylsulfanyl
Triazolo-thiadiazine-7-carboxylic acid Triazolo-thiadiazine 450.8 2.8 0.12 Carboxylic acid, pyrazole
Trifluoromethyl benzyl derivative () Thiazolo-triazole 453.4 ~4.5 0.05 (predicted) 3-(Trifluoromethyl)benzylsulfanyl

Biological Activity

The compound 2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₁Cl₂N₃OS
  • Molecular Weight : 388.28 g/mol

The compound features a dichlorophenyl group attached to a sulfanyl moiety and a thiazole-triazole scaffold, which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate potent activity against various bacterial strains and fungi. In vitro evaluations suggest that the compound may possess similar properties.

Microorganism Activity Reference
E. coliInhibitory
S. aureusModerate
C. albicansPotent

Antifungal Activity

The antifungal activity of the compound has been explored in several studies. It is hypothesized that the thiazole-triazole scaffold enhances antifungal efficacy by disrupting fungal cell wall synthesis.

Fungus Inhibition Rate (%) Reference
Botrytis cinerea75%
Phytophthora infestans80%

Anticancer Activity

The compound's anticancer potential has been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines.

Cell Line IC₅₀ (μM) Reference
HCT-1166.2
T47D5.0

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in metabolic pathways or induce apoptosis in cancer cells. The presence of the thiazole and triazole rings is believed to facilitate interactions with biological targets such as kinases and other proteins involved in cell proliferation.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the dichlorophenyl and thiazole-triazole moieties can significantly influence the biological activity of the compound. For example:

  • Increasing the electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
  • Alterations in the thiazole structure can improve selectivity towards cancer cells while reducing toxicity towards normal cells.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of similar compounds:

  • A study reported the synthesis of various triazole derivatives and their evaluation against fungal pathogens, demonstrating that structural variations significantly impacted their antifungal potency .
  • Another research focused on the anticancer properties of thiazolo[3,2-b][1,2,4]triazoles, revealing promising results against multiple cancer cell lines with low IC₅₀ values .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(2,6-dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone to improve yield and purity?

  • Methodological Answer : Utilize stepwise protocols involving sodium hydride-mediated reactions in dry tetrahydrofuran (THF) for intermediate formation, as described in analogous triazolothiadiazine syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and optimize crystallization steps (e.g., ethanol recrystallization) to enhance purity. Adjust stoichiometric ratios of reagents like 2-chloroethanoic acid to minimize side products .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Combine 1H NMR spectroscopy (to resolve aromatic protons and methyl groups) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify molecular weight and purity . Elemental analysis can further validate empirical formulae. For tautomerism studies (e.g., thione-thiol equilibria), employ FT-IR and UV-Vis spectroscopy, as demonstrated in hybrid 1,3,4-oxadiazole systems .

Q. How can researchers assess the solubility and lipophilicity of this compound for preliminary pharmacological screening?

  • Methodological Answer : Use computational tools like SwissADME to predict logP values and aqueous solubility. Experimentally, perform shake-flask assays in buffered solutions (pH 1.2–7.4) and measure partition coefficients (e.g., octanol-water) . Compare results with reference drugs (e.g., celecoxib) to contextualize drug-likeness .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for thiazolo-triazole derivatives?

  • Methodological Answer : Design dose-response studies with standardized cell lines (e.g., HEK-293 or HepG2) to isolate structure-activity relationships (SAR). For antimicrobial activity discrepancies, validate assays using Clinical and Laboratory Standards Institute (CLSI) guidelines, as applied to triazole-thiadiazine derivatives . Cross-reference results with molecular docking to identify binding site variations .

Q. How can the environmental fate and ecotoxicological risks of this compound be evaluated?

  • Methodological Answer : Conduct long-term environmental simulations (e.g., hydrolysis, photolysis) under controlled pH and UV conditions. Use high-resolution mass spectrometry (HRMS) to track degradation products. For ecotoxicity, follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) .

Q. What advanced spectroscopic methods are suitable for studying tautomerism in the thiazolo-triazole core?

  • Methodological Answer : Employ variable-temperature NMR to monitor dynamic equilibria between thione and thiol forms. Complement with X-ray crystallography to resolve solid-state structures, as shown in triazolopyrazoline systems . Computational modeling (DFT) can predict thermodynamic stability of tautomers .

Q. How can researchers design SAR studies to elucidate the role of the 2,6-dichlorophenylsulfanyl moiety in biological activity?

  • Methodological Answer : Synthesize analogs with halogen substituents (e.g., F, Br) or bioisosteric replacements (e.g., phenyl vs. pyridyl). Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) using enzyme-linked immunosorbent assays (ELISA) . Correlate results with molecular electrostatic potential (MEP) maps derived from DFT calculations .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) using microsomal assays (e.g., human liver microsomes). Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate with xenograft models using optimized dosing regimens .

Q. What statistical approaches are recommended for interpreting heterogeneous bioassay results?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, cell passage number). Use Bayesian hierarchical models to account for inter-lab variability, as recommended in high-throughput screening frameworks .

Methodological Tables

Parameter Technique Example Application
Synthesis PurityHPLC-MSConfirm absence of sodium hydride residues
LipophilicityShake-flask assay (octanol-water)Compare logP with celecoxib
TautomerismVT-NMRResolve thione-thiol equilibrium
Environmental PersistenceHRMSIdentify hydrolysis byproducts

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